4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde
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Overview
Description
4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10ClFO2. It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methylphenoxy substituents on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 4-fluoro-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzoic acid.
Reduction: 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro substituents may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-3-methoxybenzaldehyde
- 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzoic acid
- 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzyl alcohol
Uniqueness
4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde is unique due to the combination of chloro, fluoro, and methylphenoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research.
Properties
IUPAC Name |
4-chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGIKTHCGJEDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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